4,4'-[Oxybis(methylene)]dibenzonitrile
Description
4,4'-[Oxybis(methylene)]dibenzonitrile is a dibenzonitrile derivative featuring a central oxygen atom bridging two methylene groups, each connected to a benzonitrile moiety. Its molecular formula is C₁₆H₁₂N₂O, and it has been studied for its structural and coordination chemistry applications. Key characteristics include:
- Synthesis: Prepared via reaction of organotin precursors in toluene, yielding 14% as a byproduct, with a melting point of 450–452 K .
- Crystal Structure: The compound exhibits a three-dimensional network stabilized by π-π stacking and C–H···π interactions. Hirshfeld surface analysis reveals contributions from H–H (48.3%), C–H/H–C (15.8%), and Br···Br (11.8%) interactions in its organotin analog .
- Applications: Primarily explored in organometallic chemistry and as a precursor for advanced materials .
Properties
CAS No. |
88584-52-5 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)methoxymethyl]benzonitrile |
InChI |
InChI=1S/C16H12N2O/c17-9-13-1-5-15(6-2-13)11-19-12-16-7-3-14(10-18)4-8-16/h1-8H,11-12H2 |
InChI Key |
GYAVWCQUWMBKPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCC2=CC=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of 4,4'-[Oxybis(methylene)]dibenzonitrile and Analogs
Research Findings and Trends
- Crystallography: The oxybis(methylene) compound’s packing is dominated by non-covalent interactions (π-π, C–H···π), whereas sulfur-containing analogs rely on S···S contacts .
- Electronic Effects : Oxygen bridges enhance polarity and conjugation, critical for TADF in phenazine derivatives .
- Pharmaceutical Design : Substitution with heterocycles (e.g., triazole in Letrozole) tailors bioactivity, demonstrating the versatility of dibenzonitrile scaffolds .
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